molecular formula C14H16BrF3O B8199502 2-Bromo-4-(cyclohexylmethoxy)-1-(trifluoromethyl)benzene

2-Bromo-4-(cyclohexylmethoxy)-1-(trifluoromethyl)benzene

Cat. No.: B8199502
M. Wt: 337.17 g/mol
InChI Key: JVXFHVUVIALRDB-UHFFFAOYSA-N
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Description

2-Bromo-4-(cyclohexylmethoxy)-1-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic bromides. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclohexylmethoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(cyclohexylmethoxy)-1-(trifluoromethyl)benzene typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(cyclohexylmethoxy)-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The compound can undergo reduction to remove or modify functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified compounds.

Scientific Research Applications

2-Bromo-4-(cyclohexylmethoxy)-1-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(cyclohexylmethoxy)-1-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a cyclohexylmethoxy group.

    2-Bromo-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring.

    4-Bromo-2-chlorophenol: Contains a chlorine atom and a hydroxyl group instead of a trifluoromethyl and cyclohexylmethoxy group.

Uniqueness

2-Bromo-4-(cyclohexylmethoxy)-1-(trifluoromethyl)benzene is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

2-bromo-4-(cyclohexylmethoxy)-1-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrF3O/c15-13-8-11(6-7-12(13)14(16,17)18)19-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXFHVUVIALRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC(=C(C=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrF3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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